molecular formula C25H29N3O3S2 B11227269 N-(3,4-Dimethylphenyl)-2-{[4-methyl-6-(piperidine-1-sulfonyl)quinolin-2-YL]sulfanyl}acetamide

N-(3,4-Dimethylphenyl)-2-{[4-methyl-6-(piperidine-1-sulfonyl)quinolin-2-YL]sulfanyl}acetamide

Cat. No.: B11227269
M. Wt: 483.7 g/mol
InChI Key: TYDHCQFPGIBLBG-UHFFFAOYSA-N
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Description

N-(3,4-Dimethylphenyl)-2-{[4-methyl-6-(piperidine-1-sulfonyl)quinolin-2-YL]sulfanyl}acetamide is a complex organic compound characterized by its unique structure, which includes a quinoline moiety, a piperidine sulfonyl group, and a dimethylphenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dimethylphenyl)-2-{[4-methyl-6-(piperidine-1-sulfonyl)quinolin-2-YL]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the Piperidine Sulfonyl Group: The piperidine sulfonyl group can be introduced via sulfonylation, where piperidine reacts with sulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Dimethylphenyl Group: The dimethylphenyl group can be attached through a Friedel-Crafts alkylation reaction, using an appropriate alkyl halide and a Lewis acid catalyst like aluminum chloride.

    Final Coupling: The final step involves coupling the quinoline derivative with the dimethylphenyl acetamide derivative under conditions that facilitate the formation of the desired amide bond, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dimethylphenyl)-2-{[4-methyl-6-(piperidine-1-sulfonyl)quinolin-2-YL]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the sulfonyl group to a thiol.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the quinoline moiety, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles in polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

N-(3,4-Dimethylphenyl)-2-{[4-methyl-6-(piperidine-1-sulfonyl)quinolin-2-YL]sulfanyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,4-Dimethylphenyl)-2-{[4-methyl-6-(piperidine-1-sulfonyl)quinolin-2-YL]sulfanyl}acetamide involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, potentially disrupting DNA replication and transcription processes. The piperidine sulfonyl group may enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-Dimethylphenyl)-2-{[4-methyl-6-(piperidine-1-sulfonyl)quinolin-2-YL]sulfanyl}acetamide: can be compared with other quinoline derivatives such as:

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer distinct biological activities and potential therapeutic applications not observed in simpler quinoline or sulfonyl compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

Molecular Formula

C25H29N3O3S2

Molecular Weight

483.7 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-2-(4-methyl-6-piperidin-1-ylsulfonylquinolin-2-yl)sulfanylacetamide

InChI

InChI=1S/C25H29N3O3S2/c1-17-7-8-20(13-18(17)2)26-24(29)16-32-25-14-19(3)22-15-21(9-10-23(22)27-25)33(30,31)28-11-5-4-6-12-28/h7-10,13-15H,4-6,11-12,16H2,1-3H3,(H,26,29)

InChI Key

TYDHCQFPGIBLBG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C=C(C=C3)S(=O)(=O)N4CCCCC4)C(=C2)C)C

Origin of Product

United States

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